molecular formula C16H16ClNO2 B275577 4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)benzoic acid

4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)benzoic acid

Cat. No. B275577
M. Wt: 289.75 g/mol
InChI Key: RCKWMLQCHVPEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)benzoic acid, commonly known as ACEA, is a synthetic compound that belongs to the class of cannabinoid receptor agonists. ACEA is a potent and selective agonist of the CB1 cannabinoid receptor and has been used extensively in scientific research to study the physiological and biochemical effects of CB1 receptor activation.

Mechanism of Action

ACEA is a potent and selective agonist of the CB1 cannabinoid receptor, which is primarily expressed in the central nervous system. CB1 receptor activation by ACEA leads to the activation of downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways. These signaling pathways are involved in the regulation of a wide range of physiological processes, including pain perception, appetite, and metabolism.
Biochemical and Physiological Effects:
ACEA has been shown to have a wide range of biochemical and physiological effects, including analgesic, anxiolytic, and anti-inflammatory effects. It has also been shown to regulate appetite and metabolism, as well as modulate cardiovascular function. ACEA has been used to study the role of the endocannabinoid system in regulating these processes and has provided valuable insights into the mechanisms underlying CB1 receptor activation.

Advantages and Limitations for Lab Experiments

ACEA has several advantages for laboratory experiments, including its potency and selectivity for the CB1 receptor. It has also been extensively studied and characterized, making it a well-established tool for studying the endocannabinoid system. However, ACEA has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research involving ACEA and the endocannabinoid system. One area of interest is the development of more selective CB1 receptor agonists that can be used to study the specific effects of CB1 receptor activation. Another area of interest is the development of CB1 receptor antagonists for the treatment of obesity and other metabolic disorders. Additionally, research is needed to better understand the role of the endocannabinoid system in regulating cardiovascular function and to develop new therapies for cardiovascular disease.

Synthesis Methods

The synthesis of ACEA involves a multistep process that starts with the reaction of 4-benzyloxybenzyl chloride with 4-chlorophenethylamine to form 4-[[2-(4-chlorophenyl)ethyl]amino]benzyl alcohol. This intermediate is then converted to the final product, 4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)benzoic acid, through a series of reactions involving protection and deprotection of functional groups.

Scientific Research Applications

ACEA has been used extensively in scientific research to study the physiological and biochemical effects of CB1 receptor activation. It has been shown to have a wide range of effects on the central nervous system, including analgesic, anxiolytic, and anti-inflammatory effects. ACEA has also been used to study the role of the endocannabinoid system in regulating appetite and metabolism, as well as the effects of CB1 receptor activation on cardiovascular function.

properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

4-[[2-(4-chlorophenyl)ethylamino]methyl]benzoic acid

InChI

InChI=1S/C16H16ClNO2/c17-15-7-3-12(4-8-15)9-10-18-11-13-1-5-14(6-2-13)16(19)20/h1-8,18H,9-11H2,(H,19,20)

InChI Key

RCKWMLQCHVPEED-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNCC2=CC=C(C=C2)C(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1CC[NH2+]CC2=CC=C(C=C2)C(=O)[O-])Cl

Origin of Product

United States

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